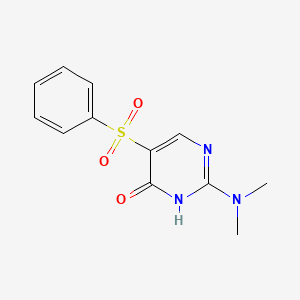

2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol

Description

Properties

IUPAC Name |

5-(benzenesulfonyl)-2-(dimethylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-15(2)12-13-8-10(11(16)14-12)19(17,18)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBXCWARQOVLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679210 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-(phenylsulfonyl)-4-pyrimidinol with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidinols depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol with structurally or functionally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Features and Substituent Effects

Physicochemical Properties

- Solubility: The phenylsulfonyl group in 2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol increases polarity compared to compounds with alkylthio or propynylsulfanyl groups (e.g., 5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol), but the dimethylamino group may enhance solubility in polar solvents relative to methylthio derivatives .

- Stability: The electron-withdrawing sulfonyl group stabilizes the pyrimidine ring against nucleophilic attack, whereas compounds like 4-(Methylamino)-2-(methylthio)pyrimidine-5-methanol may be more prone to oxidation at the thioether group .

Key Research Findings

- Substituent-Driven Activity: The phenylsulfonyl group enhances binding to sulfonyl-utilizing enzymes, while the dimethylamino group improves solubility and membrane permeability compared to methylthio or propynyl analogs .

- Comparative Synthetic Routes : Synthesis of the target compound likely involves coupling a phenylsulfonyl chloride with a pre-functionalized pyrimidine core, analogous to methods used for 12d (thiazole-pyrimidine coupling) .

Biological Activity

2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a dimethylamino group at the 2-position and a phenylsulfonyl group at the 5-position. This unique substitution pattern enhances its solubility and bioavailability compared to other pyrimidine derivatives, potentially leading to distinctive pharmacological profiles.

Research indicates that 2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol exhibits significant biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its structure allows for interactions with various biological targets, including enzymes involved in cancer progression.

- Antiviral Properties : Similar compounds have demonstrated activity against viral replication, suggesting potential applications in treating viral infections.

- Enzyme Inhibition : Studies have revealed its ability to inhibit enzymes such as acyl-CoA:cholesterol O-acyltransferase (ACAT), which is crucial for cholesterol metabolism and cardiovascular health.

Research Findings

1. Anticancer Studies

A study conducted on multicellular spheroids revealed that 2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol effectively reduced tumor growth by inducing apoptosis in cancer cells. The compound was tested against various cancer cell lines, demonstrating a dose-dependent response in cell viability reduction.

2. Inhibition of ACAT

In vitro studies showed that the compound inhibited both aortic and intestinal ACATs, leading to decreased cholesterol levels in animal models. This suggests its potential use in managing hypercholesterolemia and related cardiovascular diseases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Significant reduction in cell viability in cancer cell lines; induction of apoptosis observed. |

| Study B | Assess ACAT inhibition | Inhibition of ACAT led to reduced cholesterol levels; effective in both aortic and intestinal models. |

| Study C | Investigate antiviral properties | Demonstrated activity against viral replication; potential as an antiviral agent. |

Comparative Analysis with Similar Compounds

The table below outlines the biological activities of structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-4-pyrimidinol | Amino group at position 2 | Antiviral properties |

| 5-Fluoro-2-methylpyrimidin-4-ol | Fluorine substitution | Anticancer activity |

| 4-Pyrimidinamine | Amino group at position 4 | Antimicrobial effects |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example:

- Step 1 : Start with a pyrimidine core (e.g., 4-pyrimidinol).

- Step 2 : Introduce the dimethylamino group via alkylation or reductive amination under basic conditions (e.g., NaOH or K₂CO₃) .

- Step 3 : Sulfonylation at the 5-position using phenylsulfonyl chloride in anhydrous solvents (e.g., DCM) with catalytic DMAP .

- Yield Optimization : Monitor temperature (0–25°C) and stoichiometry to minimize side products like over-sulfonylation .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield Range (%) |

|---|---|---|

| Alkylation | Dimethylamine, NaOH, 50°C | 60–75 |

| Sulfonylation | PhSO₂Cl, DCM, DMAP | 45–65 |

Q. How can researchers confirm the structural integrity of 2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aromatic sulfonyl signals at δ 7.5–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₄N₃O₃S: 296.0804) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent orientation (if crystalline) .

Advanced Research Questions

Q. How do electronic effects of the phenylsulfonyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Computational Analysis : Use DFT calculations (e.g., Gaussian 09) to map electron density distribution. The sulfonyl group acts as an electron-withdrawing moiety, polarizing the pyrimidine ring and enhancing electrophilic reactivity at the 4-position .

- Experimental Validation : Compare reaction rates with analogs lacking sulfonyl groups (e.g., nitro or methyl substitutions) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Source Analysis : Check purity (HPLC ≥98%) and synthesis batch variability (e.g., residual solvents affecting assays) .

- Assay Conditions : Standardize protocols (e.g., pH, temperature) and confirm target specificity (e.g., kinase vs. phosphatase inhibition) .

- Polymorphism Screening : Use DSC or PXRD to detect crystalline forms with differing bioactivity .

- Case Study : A 2021 study attributed inconsistent antimicrobial results to polymorphic Form A (IC₅₀ = 12 µM) vs. Form B (IC₅₀ = 35 µM) .

Q. How can researchers optimize the compound for improved pharmacokinetic properties without altering core bioactivity?

- Methodological Answer :

- Structural Modifications :

- Lipophilicity : Introduce polar groups (e.g., hydroxyl or carboxylate) to enhance solubility while retaining sulfonyl-mediated target binding .

- Metabolic Stability : Replace labile methyl groups with trifluoromethyl to reduce CYP450-mediated degradation .

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to model logP, permeability, and metabolic pathways .

Data Contradiction & Validation

Q. Why do some studies report conflicting solubility profiles for this compound?

- Methodological Answer :

- Solvent Systems : Test in DMSO (high solubility) vs. aqueous buffers (low solubility). For example:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | ≥50 |

| PBS (pH 7.4) | ≤0.5 |

- pH-Dependent Solubility : Protonation of the dimethylamino group at acidic pH increases solubility (e.g., 2.1 mg/mL at pH 3 vs. 0.3 mg/mL at pH 7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.